

# Application Notes and Protocols for **iopromide**-Loaded Liposomes in Targeted Liver Imaging

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## Compound of Interest

Compound Name: **iopromide**

Cat. No.: **B1672085**

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These application notes provide a comprehensive guide to the formulation, characterization, and application of **iopromide**-loaded liposomes as contrast agents for targeted computed tomography (CT) imaging of the liver. The protocols detailed below are intended to serve as a foundational methodology that can be adapted and optimized for specific research needs.

## Introduction

**iopromide**, a non-ionic, water-soluble iodinated contrast agent, can be encapsulated within liposomes to create a nanoparticulate contrast agent with altered pharmacokinetics and biodistribution. By modifying the liposome surface with targeting ligands, such as galactose, these agents can be specifically directed to hepatocytes, enhancing CT contrast in the liver for improved disease detection and characterization.<sup>[1][2][3]</sup> This document outlines the necessary protocols for the preparation, characterization, and in vivo application of both non-targeted and galactose-targeted **iopromide**-loaded liposomes.

## Data Presentation

The following tables summarize key quantitative data for **iopromide**-loaded liposomes based on preclinical studies.

Table 1: Physicochemical Properties of **iopromide**-Loaded Liposomes

Parameter	Value	Reference
Mean Diameter (non-targeted)	0.5 ± 0.1 µm	[4][5]
Mean Diameter (targeted)	~173 ± 12 nm	
Encapsulation Efficiency	30% - 40%	
Zeta Potential (targeted)	-31.5 ± 1.6 mV	
Stability in Plasma	Approx. 24 hours	

Table 2: In Vivo CT Enhancement and Pharmacokinetics in Animal Models

Parameter	Animal Model	Value	Reference
Clinically Relevant			
Liver CT	Rat	~200 mg iodine/kg	
Enhancement Dose			
Clinically Relevant			
Liver CT	Rabbit	~150 mg iodine/kg	
Enhancement Dose			
Maximum Liver			
Enhancement (200 mg I/kg)	Baboon	36 delta Hounsfield Units (ΔH)	
Maximum Liver			
Enhancement (400 mg I/kg)	Baboon	61 delta Hounsfield Units (ΔH)	
Time to Plateau			
Enhancement (200 mg I/kg)	Baboon	20 minutes	
Time to Plateau			
Enhancement (400 mg I/kg)	Baboon	10 minutes	
Elimination Route	-	Primarily via kidneys	

## Experimental Protocols

### Preparation of Iopromide-Loaded Liposomes (Ethanol Evaporation Method)

This protocol describes the preparation of **iopromide**-loaded liposomes using the ethanol evaporation method.

#### Materials:

- Soybean Phosphatidylcholine (SPC)
- Cholesterol (CH)
- Soybean Phosphatidylglycerol (SPG)
- **Iopromide**
- Ethanol, absolute
- Phosphate Buffered Saline (PBS), pH 7.4
- Chloroform

#### Equipment:

- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 200 nm pore size)
- Magnetic stirrer and stir bars
- Round-bottom flasks
- Syringes and needles

#### Protocol:

- Lipid Film Formation:

- Dissolve SPC, CH, and SPG in a molar ratio of 6:3:1 in chloroform in a round-bottom flask.
- Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
- Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration and **iopromide** Encapsulation:
  - Prepare a solution of **iopromide** in PBS at the desired concentration.
  - Add the **iopromide** solution to the flask containing the dry lipid film.
  - Hydrate the lipid film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
- Liposome Sizing (Extrusion):
  - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
  - Pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 200 nm) for a defined number of passes (e.g., 10-15 times).
- Purification:
  - Remove unencapsulated **iopromide** by methods such as dialysis against PBS or size exclusion chromatography.

## Surface Modification with Galactose for Liver Targeting

This protocol outlines the incorporation of a galactose-ligand for active targeting to asialoglycoprotein receptors on hepatocytes.

Materials:

- Pre-formed **lopromide**-Loaded Liposomes
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-galactose (DSPE-PEG-Gal)
- PBS, pH 7.4

Equipment:

- Water bath sonicator or extruder

Protocol:

- Post-Insertion Method:
  - Prepare a solution of DSPE-PEG-Gal in PBS.
  - Add the DSPE-PEG-Gal solution to the pre-formed **lopromide**-loaded liposome suspension. The molar ratio of DSPE-PEG-Gal to total lipid should be optimized (e.g., 1-5 mol%).
  - Incubate the mixture at a temperature slightly above the phase transition temperature of the liposome lipids for 1-2 hours with gentle stirring.
  - Alternatively, the mixture can be sonicated in a bath sonicator or passed through an extruder to facilitate the insertion of the galactose-ligand into the liposome bilayer.
- Purification:
  - Remove any unincorporated DSPE-PEG-Gal by size exclusion chromatography.

## Characterization of **lopromide**-Loaded Liposomes

### 3.3.1. Particle Size and Zeta Potential Analysis

Equipment:

- Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

**Protocol:**

- Dilute a small aliquot of the liposome suspension in PBS to an appropriate concentration for DLS analysis.
- Perform particle size measurements to determine the mean hydrodynamic diameter and polydispersity index (PDI).
- For zeta potential, dilute the sample in an appropriate low-ionic-strength buffer and measure the electrophoretic mobility.

**3.3.2. Encapsulation Efficiency Determination****Equipment:**

- Ultracentrifuge or size exclusion chromatography columns
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

**Protocol:**

- Separation of Free and Encapsulated **iopromide**:
  - Separate the unencapsulated **iopromide** from the liposomes using ultracentrifugation or size exclusion chromatography.
- Quantification of **iopromide**:
  - Disrupt the liposomes in the collected fractions (e.g., using a suitable solvent like methanol or a detergent like Triton X-100).
  - Quantify the amount of **iopromide** in the supernatant (free drug) and in the disrupted liposome fraction (encapsulated drug) using a validated analytical method such as UV-Vis spectrophotometry (at the absorbance maximum of **iopromide**) or HPLC.
- Calculation:

- Encapsulation Efficiency (%) = (Amount of encapsulated **iopromide** / Total amount of **iopromide**) x 100

## In Vivo Targeted Liver CT Imaging

This protocol provides a general guideline for in vivo CT imaging in a small animal model (e.g., rat or rabbit). All animal procedures must be performed in accordance with institutional guidelines and regulations.

### Materials:

- Galactose-modified **iopromide**-loaded liposomes
- Anesthetic agent (e.g., isoflurane)
- Catheter for intravenous injection

### Equipment:

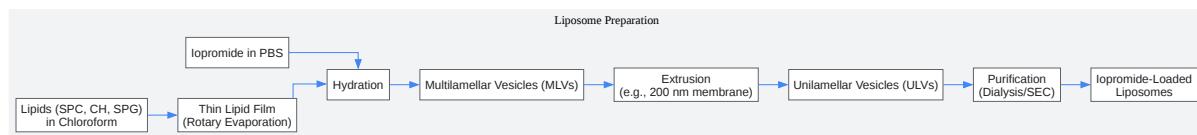
- Micro-CT scanner
- Animal handling and monitoring equipment

### Protocol:

- Animal Preparation:
  - Anesthetize the animal using an appropriate anesthetic agent.
  - Place a catheter in a suitable vein (e.g., tail vein) for administration of the contrast agent.
- Pre-Contrast Imaging:
  - Acquire a pre-contrast CT scan of the abdominal region, including the liver.
- Contrast Agent Administration:
  - Administer the galactose-modified **iopromide**-loaded liposomes intravenously at the desired iodine dose (e.g., 150-200 mg iodine/kg).

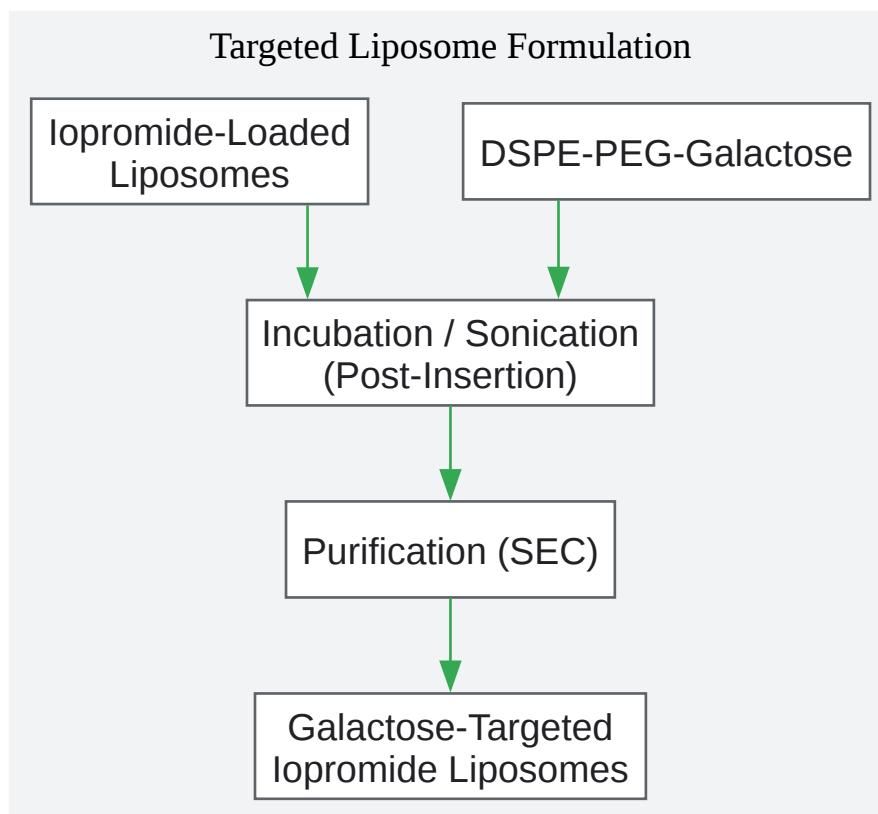
- Post-Contrast Imaging:
  - Acquire a series of post-contrast CT scans at various time points (e.g., 10, 20, 30, 60 minutes) to observe the enhancement pattern in the liver.
- Image Analysis:
  - Analyze the CT images to quantify the change in Hounsfield Units ( $\Delta H$ ) in the liver over time.

## Visualizations



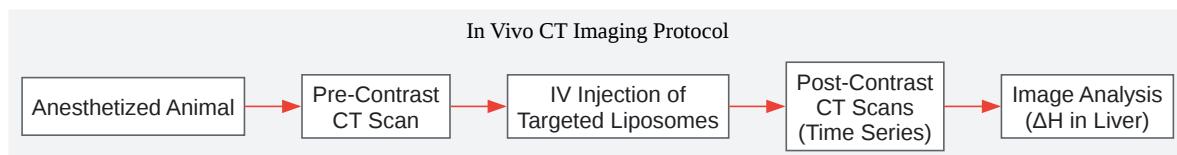
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Caption: Workflow for the preparation of **iopromide**-loaded liposomes.



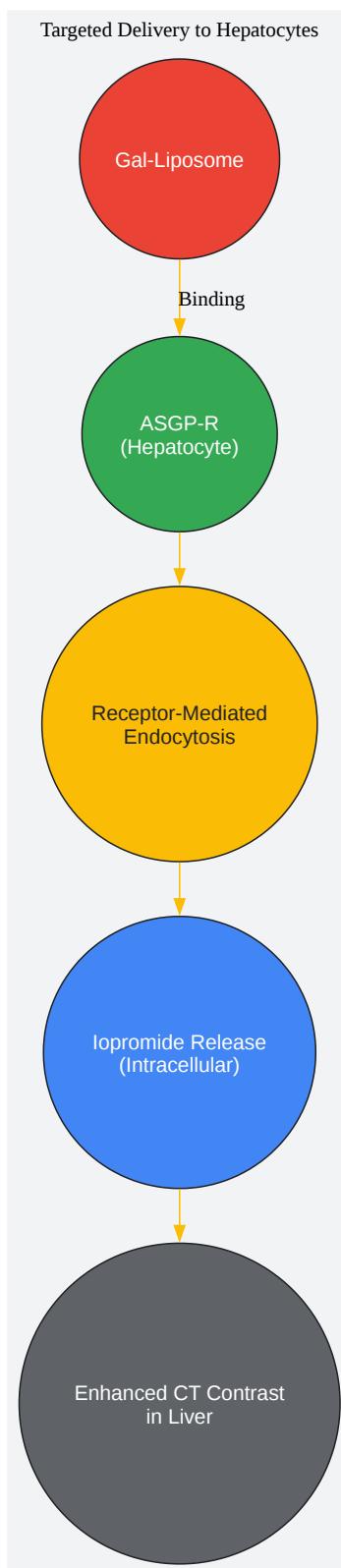
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Caption: Workflow for galactose-modification of liposomes.



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Caption: Workflow for in vivo targeted liver CT imaging.



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Caption: Signaling pathway for targeted liver cell uptake.

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